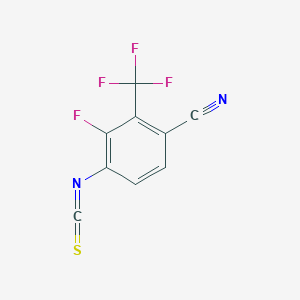

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile

Description

Historical Context and Discovery

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile (CAS 1311158-94-7) emerged as a structural analog of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of enzalutamide, an androgen receptor antagonist used in prostate cancer therapy. The addition of a fluorine atom at the 3-position represents a strategic modification to enhance electronic and steric properties for specialized applications. Early synthetic routes for related isothiocyanates involved thiophosgene, but safety concerns prompted the development of alternative methods using thiocarbonyldiimidazole (TCDI) or ammonium thiocyanate.

The compound was first reported in patent literature during efforts to optimize enzalutamide synthesis, with its distinct substitution pattern offering advantages in reaction selectivity and downstream biological activity. Its molecular architecture—featuring a trifluoromethyl group (-CF₃), fluorine atom, and reactive isothiocyanate (-N=C=S) group—makes it a valuable building block in medicinal and materials chemistry.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂F₄N₂S |

| Molecular Weight | 246.18 g/mol |

| SMILES | N#CC1=CC=C(N=C=S)C(F)=C1C(F)(F)F |

| CAS Number | 1311158-94-7 |

Significance in Organofluorine Chemistry

The compound’s design epitomizes modern organofluorine chemistry strategies:

- Electron-Withdrawing Effects : The -CF₃ group induces strong inductive effects, polarizing the aromatic ring and activating specific positions for nucleophilic or electrophilic attacks.

- Isothiocyanate Reactivity : The -N=C=S moiety enables conjugation with amines, forming thiourea linkages critical for drug-target interactions.

- Fluorine’s Role : The 3-fluoro substituent enhances metabolic stability and lipophilicity, improving pharmacokinetic profiles in pharmaceutical candidates.

These features enable applications in:

Research Objectives and Methodological Scope

Current research prioritizes:

- Synthetic Optimization : Developing scalable, thiophosgene-free routes using TCDI or flow chemistry.

- Application Expansion : Investigating roles in covalent inhibitor design and polymer crosslinking.

- Analytical Characterization : Advanced HPLC and LC-MS protocols to quantify impurities (<0.2%) and ensure batch consistency.

Table 2: Comparative Synthesis Methods

| Method | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiophosgene Route | CSCl₂ | 78 | 96 |

| TCDI Method | Thiocarbonyldiimidazole | 85 | 99 |

| Continuous Flow | NH₄SCN | 92 | 99.5 |

Methodologies emphasize solvent selection (ethers, ketones) and temperature control (25–70°C) to minimize byproducts like 3A, 3B, and 3C impurities. Nuclear magnetic resonance (NMR) and X-ray crystallography remain pivotal for structural confirmation, with characteristic ¹³C NMR signals at δ 120–130 ppm for the isothiocyanate carbon.

Properties

Molecular Formula |

C9H2F4N2S |

|---|---|

Molecular Weight |

246.19 g/mol |

IUPAC Name |

3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C9H2F4N2S/c10-8-6(15-4-16)2-1-5(3-14)7(8)9(11,12)13/h1-2H |

InChI Key |

DGCPSFWIXDMEDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)C(F)(F)F)F)N=C=S |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Yield and Purity

- Yield : ~99%.

- Purity : Initial crude product contains 3–4% impurities (e.g., thiourea derivatives).

- Purification : Recrystallization from n-heptane reduces impurities to <0.2%.

Limitations :

- Thiophosgene’s toxicity necessitates specialized handling and containment.

- Byproduct phosgene gas complicates large-scale production.

Thiocarbonyldiimidazole (TCDI) as a Safer Alternative

To mitigate thiophosgene’s hazards, thiocarbonyldiimidazole (TCDI) has been employed as a non-volatile, solid-phase reagent.

Reaction Conditions

Yield and Purity

Advantages :

Resin-Catalyzed Synthesis for Green Chemistry

Indion 190 resin, a macroporous ion-exchange resin, has been used to catalyze isothiocyanate formation under mild conditions.

Reaction Conditions

Yield and Purity

Advantages :

Industrial-Scale Continuous Flow Methods

Continuous flow reactors enhance safety and efficiency for large-scale production.

Reaction Setup

Yield and Purity

- Yield : 90–95%.

- Purity : >99% via in-line distillation.

Advantages :

Comparative Analysis of Methods

Impurity Profiles and Mitigation Strategies

Common impurities include:

- Thiourea Derivatives : Formed via amine-isothiocyanate coupling.

- Residual Solvents : n-Heptane, chloroform.

- Degradation Products : Hydrolysis to thiocarbamic acids.

Purification Techniques :

Chemical Reactions Analysis

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Typical reagents include thiophosgene for synthesis, and conditions often involve room temperature and organic solvents like chloroform and DMSO.

Scientific Research Applications

Synthesis of Anti-Cancer Agents

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile is primarily utilized as a reagent in the synthesis of thioxoimidazolidinones, which have shown potential as anti-prostate cancer agents. This compound acts as an intermediate in the production of enzalutamide, a drug used for treating prostate cancer. The synthesis pathway typically involves the reaction of 4-amino-2-trifluoromethylbenzonitrile with thiophosgene, leading to the formation of the desired isothiocyanate .

Enzalutamide Production

The compound plays a crucial role in the improved processes for synthesizing enzalutamide. Research indicates that cyclization reactions involving 3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile can lead to higher yields of enzalutamide when conducted under controlled conditions, avoiding hazardous reagents like thiophosgene . This advancement not only enhances efficiency but also reduces safety risks associated with traditional synthesis methods.

Molecular Docking Studies

In recent studies, molecular docking assessments have been performed to evaluate the binding affinity of derivatives containing this isothiocyanate moiety against various targets such as vascular endothelial growth factor receptor-2 (VEGFR-2). These studies suggest that modifications at specific positions can enhance binding interactions, potentially leading to new therapeutic agents aimed at inhibiting angiogenesis in cancer treatment .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anti-Cancer Drug Synthesis | Used in creating thioxoimidazolidinones for prostate cancer treatment | Effective intermediate for enzalutamide production |

| Molecular Docking Studies | Evaluating binding affinities with VEGFR-2 and other targets | Potential for developing new anti-cancer agents |

| Improved Synthetic Processes | Enhanced methods for synthesizing enzalutamide while minimizing hazardous reagents | Higher yields and reduced safety risks |

Case Study 1: Synthesis of Thioxoimidazolidinones

A study demonstrated the successful synthesis of thioxoimidazolidinones using 3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile as a key intermediate. The reaction conditions were optimized to improve yield and purity, showcasing the compound's utility in developing novel anti-cancer therapies .

Case Study 2: Enzalutamide Production Optimization

Research focused on optimizing the cyclization process involving this compound revealed significant improvements in yield when using alternative solvents and reaction conditions. This study emphasized the importance of selecting appropriate methodologies to enhance product outcomes while ensuring safety during synthesis .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile involves its role as an intermediate in the synthesis of enzalutamide. Enzalutamide works by inhibiting androgen receptors, which are crucial for the growth and survival of prostate cancer cells. By blocking these receptors, enzalutamide prevents the activation of androgen-dependent genes, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile with compounds sharing structural or functional similarities. Key comparisons include:

Functional Group Reactivity

| Compound Name | Reactive Groups | Reactivity Profile | Applications |

|---|---|---|---|

| 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile | Isothiocyanate (-NCS), CF₃, F, CN | High electrophilicity at -NCS; CF₃ enhances lipophilicity; F modulates electronic effects | Bioconjugation, kinase inhibitor synthesis |

| 2-Bromo-4-fluoro-5-nitrobenzoic acid | Br, F, NO₂, COOH | Nucleophilic aromatic substitution (Br, NO₂); COOH for salt formation | Antibiotic intermediates, metal ligands |

| 5-Nitro-6-hydroxynicotinic acid | NO₂, OH, COOH | Acid-base reactions; nitro group reduction to amine | Coordination chemistry, redox probes |

Key Findings :

- The isothiocyanate group in the target compound enables covalent binding to amines or thiols, a feature absent in nitro- or carboxylate-containing analogs like 5-nitro-6-hydroxynicotinic acid .

- Trifluoromethyl groups improve metabolic stability compared to non-fluorinated analogs, as seen in agrochemical lead optimization studies.

- Halogen positioning (e.g., Br in 2-bromo-4-fluoro-5-nitrobenzoic acid vs. F in the target compound) significantly alters steric hindrance and solubility.

Physicochemical Properties

| Property | 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile | 2-Bromo-4-fluoro-5-nitrobenzoic acid | 5-Nitro-6-hydroxynicotinic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 276.1 | 284.0 | 200.1 |

| LogP (Predicted) | 2.8 | 1.5 | -0.3 |

| Melting Point (°C) | 85–90 (decomposes) | 160–165 | >300 (decomposes) |

| Solubility in Water | Low | Moderate | High |

Analysis :

- The higher logP of the target compound reflects enhanced lipophilicity due to the CF₃ group, favoring membrane permeability in drug design.

- Water solubility inversely correlates with halogenated/fluorinated substituents, as seen in the low solubility of the target compound compared to carboxylate-rich analogs.

Research and Industrial Relevance

- Pharmaceuticals : The compound’s trifluoromethyl and isothiocyanate groups are exploited in kinase inhibitor development, where selective protein binding is critical .

- Agrochemicals : Fluorinated benzonitriles are explored as herbicides due to their resistance to environmental degradation.

- Limitations: Handling the isothiocyanate group requires strict inert conditions to prevent hydrolysis, a challenge less pronounced in carboxylate analogs.

Biological Activity

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile (CAS Number: 1311158-94-7) is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of diseases related to the androgen receptor. This article delves into its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile is , with a molecular weight of approximately 246.18 g/mol. The compound features a trifluoromethyl group, which is known for enhancing biological activity through increased lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C9H2F4N2S |

| Molecular Weight | 246.18 g/mol |

| CAS Number | 1311158-94-7 |

Synthesis

The synthesis of 3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile involves several steps, including the acetylation of 2-fluoro-3-trifluoromethylaniline followed by reactions with bromine and thiophosgene. The method aims to improve yield and reduce waste, making it efficient for pharmaceutical applications .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrated that derivatives containing similar structural motifs exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). Notably, compounds with a trifluoromethyl group displayed enhanced potency compared to their non-fluorinated counterparts .

Table: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.83 |

| Compound B | MDA-MB-231 | 1.01 |

| Compound C | HeLa | 0.75 |

| Compound D | HT-29 | 1.02 |

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives have shown to inhibit tubulin assembly significantly more than established agents like combretastatin A-4 .

Case Studies

A notable case study involved the evaluation of a series of compounds structurally related to 3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile in zebrafish embryos, where significant inhibition of HeLa cell growth was observed. The study confirmed that these compounds could effectively induce apoptotic pathways in vivo, suggesting their potential for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.